2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound that features a combination of triazole, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Ring: This step may involve a coupling reaction with a furan derivative.
Attachment of the Pyrazole Moiety: This can be done through a condensation reaction with a pyrazole derivative.
Final Assembly: The final compound is assembled through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.
Reduction: Reduction reactions may target the triazole or pyrazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The triazole and pyrazole rings are known for their biological activity, and the compound may exhibit properties such as antimicrobial, antifungal, or anticancer activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and pyrazole rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE
- **2-{[4-(4-CHLOROPHENYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE
Uniqueness
This compound is unique due to its combination of triazole, furan, and pyrazole moieties. Each of these rings contributes to the compound’s overall reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C25H21ClN6O3S |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C25H21ClN6O3S/c1-16-22(24(34)32(30(16)2)19-7-4-3-5-8-19)27-21(33)15-36-25-29-28-23(20-9-6-14-35-20)31(25)18-12-10-17(26)11-13-18/h3-14H,15H2,1-2H3,(H,27,33) |
InChI Key |
JFORYTNSBBIJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Origin of Product |
United States |
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